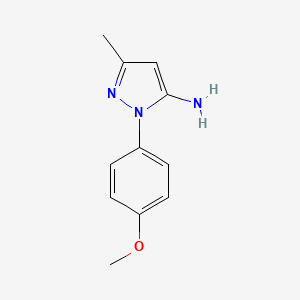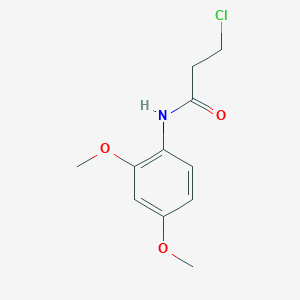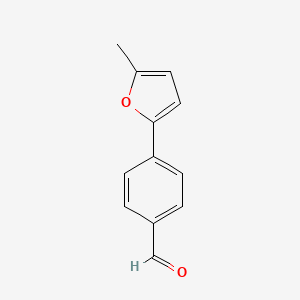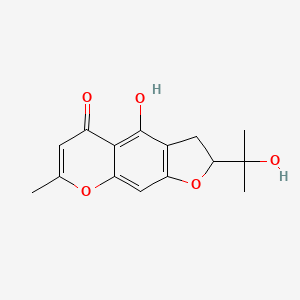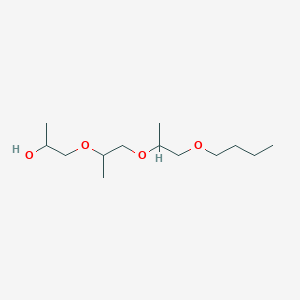
Tripropylene glycol mono-n-butyl ether
Overview
Description
Tripropylene glycol mono-n-butyl ether is a slow-evaporating, hydrophobic glycol ether known for its excellent surface tension-lowering ability and high polymer solvency. It is commonly used in various industrial applications, including cleaners, textiles, cosmetics, resins, and coatings .
Preparation Methods
Tripropylene glycol mono-n-butyl ether is typically synthesized through the reaction of propylene oxide with n-butanol in the presence of a catalyst. The reaction conditions involve moderate temperatures and pressures to ensure efficient conversion. Industrial production methods often employ continuous processes to maximize yield and purity .
Chemical Reactions Analysis
Tripropylene glycol mono-n-butyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the butyl group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form propylene glycol and n-butanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tripropylene glycol mono-n-butyl ether has a wide range of scientific research applications:
Chemistry: It is used as a solvent and coupling agent in various chemical reactions and formulations.
Biology: It is employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of tripropylene glycol mono-n-butyl ether involves its ability to lower surface tension and enhance the solubility of various compounds. It interacts with polymer chains and other molecules, facilitating their dispersion and improving the overall stability of formulations. Its hydrophobic nature allows it to penetrate and dissolve hydrophobic substances, making it an effective solvent and coupling agent .
Comparison with Similar Compounds
Tripropylene glycol mono-n-butyl ether is unique due to its slow evaporation rate and high polymer solvency. Similar compounds include:
Butyl CELLOSOLVE™ Solvent: A fast-evaporating glycol ether with a balance of hydrophilic and hydrophobic properties.
DOWANOL™ PM Glycol Ether: A fast-evaporating solvent with high water solubility and active solvency.
DOWANOL™ DPM Glycol Ether: A mid-to-slow evaporating solvent with 100% water solubility.
These similar compounds differ in their evaporation rates, solubility, and specific applications, making this compound a preferred choice for applications requiring slow evaporation and high polymer solvency .
Properties
IUPAC Name |
1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVPHHKJFSORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)OCC(C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973032 | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57499-93-1, 55934-93-5 | |
| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PPG-3 BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


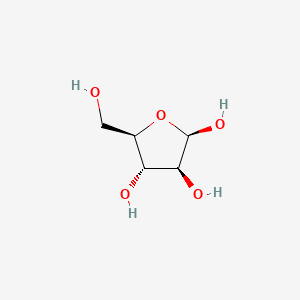
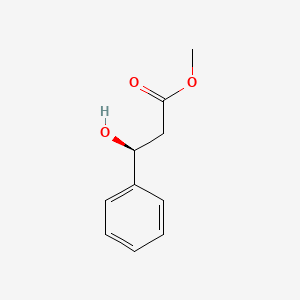
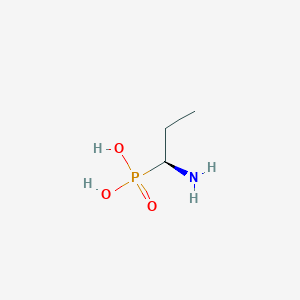

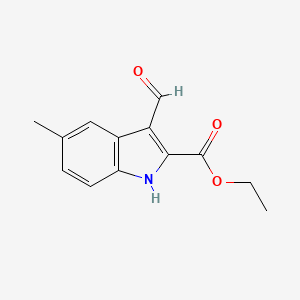
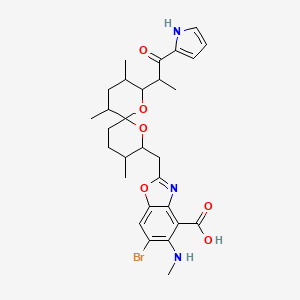
![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
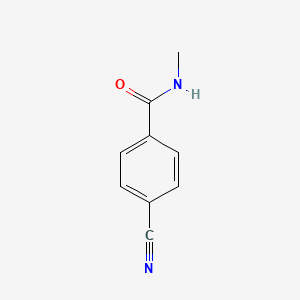
![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
